Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid
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Overview
Description
Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an ethyl ester group and a benzoylaminomethyl group in the trans configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Benzoylaminomethyl Group: The benzoylaminomethyl group is introduced via a nucleophilic substitution reaction, where a benzoyl chloride reacts with an aminomethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoylaminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzoylaminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-4-(N-acetylaminomethyl)cyclohexane-1-carboxylic acid
- Ethyl trans-4-(N-methylaminomethyl)cyclohexane-1-carboxylic acid
Uniqueness
Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is unique due to its specific benzoylaminomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(benzamidomethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-8-13(9-11-15)12-18-16(19)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYBPSGOLIGCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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